molecular formula C7H7NO2S B6618909 5-cyclopropyl-1,2-thiazole-3-carboxylicacid CAS No. 1784449-61-1

5-cyclopropyl-1,2-thiazole-3-carboxylicacid

Cat. No.: B6618909
CAS No.: 1784449-61-1
M. Wt: 169.20 g/mol
InChI Key: AHJUCAOYRUEBPE-UHFFFAOYSA-N
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Description

5-cyclopropyl-1,2-thiazole-3-carboxylic acid is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl group and the carboxylic acid functionality. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and functional group introduction reactions, optimized for yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1,2-thiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles.

    Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-1,2-thiazole-3-carboxylic acid is unique due to the combination of the thiazole ring and the cyclopropyl group, which imparts specific chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to other thiazole or cyclopropyl derivatives .

Properties

IUPAC Name

5-cyclopropyl-1,2-thiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-7(10)5-3-6(11-8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJUCAOYRUEBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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